4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one, with the CAS number 897611-13-1, is a complex organic compound notable for its potential applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 435.5 g/mol .
This compound falls within the category of pyridinones, which are known for their biological activity, particularly as inhibitors in various therapeutic areas. The presence of multiple functional groups, including hydroxyl, methoxy, and piperazine moieties, suggests that it may interact with various biological targets, making it a candidate for further research in drug development.
The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step synthetic processes. One common approach includes the use of palladium-catalyzed reactions for the formation of carbon-nitrogen bonds, which are critical in constructing the piperazine and pyridine rings.
Technical Details:
The molecular structure of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one can be represented using various structural formulas:
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O
This compound features a hydroxyl group at position 4, a methoxyethyl group at position 1, and a methyl group at position 6 of the pyridine ring, contributing to its potential pharmacological properties .
The chemical reactivity of this compound can be explored through various reaction pathways typical for pyridinones. Key reactions include:
Technical Details:
The reactions typically require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and the presence of catalysts to facilitate desired transformations.
The mechanism of action for 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is primarily linked to its interaction with biological targets involved in signal transduction pathways.
Process:
Physical Properties:
While specific physical properties like density and boiling point remain unspecified, general characteristics can be inferred based on similar compounds:
Chemical Properties:
The potential applications of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one span several fields:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 3663-42-1
CAS No.: 92292-84-7
CAS No.: 42794-72-9